2-Chloro-6-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
CAS No.: 31368-31-7
Cat. No.: VC17901150
Molecular Formula: C16H10Cl2FNO4S
Molecular Weight: 402.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31368-31-7 |
|---|---|
| Molecular Formula | C16H10Cl2FNO4S |
| Molecular Weight | 402.2 g/mol |
| IUPAC Name | 2-chloro-6-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C16H10Cl2FNO4S/c17-14-7-3-6-12(16(14)25(19,23)24)5-2-1-4-11-8-9-13(20(21)22)10-15(11)18/h1-10H/b4-1+,5-2+ |
| Standard InChI Key | BTEAJEILQDFYHW-GRSRPBPQSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)/C=C/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)S(=O)(=O)F)C=CC=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
2-Chloro-6-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride features a central benzene ring substituted at the 1-, 2-, and 6-positions. The 1-sulfonyl fluoride (–SO₂F) and 2-chloro (–Cl) groups create strong electronic asymmetry, while the 6-position connects to a buta-1,3-dienyl bridge terminating in a 2-chloro-4-nitrophenyl moiety.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₀Cl₂FNO₄S |
| Molecular weight | 402.2 g/mol |
| IUPAC name | 2-chloro-6-[(1E,3E)-4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl]benzenesulfonyl fluoride |
| Canonical SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)F)C=CC=CC2=C(C=C(C=C2N+[O-])Cl)Cl |
The extended conjugation between the sulfonyl fluoride-bearing aromatic system and the nitro-substituted phenyl group through the butadiene linker creates a planar molecular geometry with distinct electronic characteristics.
Synthetic Pathways and Optimization
Industrial Synthesis Strategies
While no direct synthesis protocols for this specific isomer are documented, analogous sulfonyl fluorides with similar substitution patterns are typically synthesized through sequential cross-coupling and sulfonylation reactions . A plausible route involves:
-
Suzuki-Miyaura coupling between 2-chloro-6-bromobenzenesulfonyl fluoride and a 4-(2-chloro-4-nitrophenyl)buta-1,3-dienyl boronic ester
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Thermal elimination to install the conjugated diene system
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Purification via column chromatography using ethyl acetate/hexane gradients
Industrial-scale production would likely employ continuous flow reactors to manage exothermic intermediates and improve reaction yields.
Table 2: Critical Reaction Parameters
| Step | Temperature Range | Catalysts | Yield Optimization |
|---|---|---|---|
| Coupling | 80–100°C | Pd(PPh₃)₄, K₂CO₃ | N₂ atmosphere |
| Elimination | 120–140°C | DBU base | Reduced pressure |
| Sulfonylation | 0–5°C | ClSO₂F in DCM | Slow addition |
Physicochemical Profile
Electronic Characteristics
The molecule exhibits strong electron-deficient behavior due to the combined effects of:
-
Sulfonyl fluoride (–SO₂F): Hammett σₚ value ≈ +0.93
-
Nitro group (–NO₂): σₘ ≈ +1.43
-
Chlorine substituents: σₚ ≈ +0.23 (ortho)
This electronic profile facilitates nucleophilic aromatic substitution at the 4-position of the nitro-bearing ring while maintaining stability against hydrolysis at the sulfonyl fluoride group.
Table 3: Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J=8.4 Hz, Ar–H), 7.92–7.85 (m, diene protons), 7.62 (dd, J=2.0, 8.4 Hz, Ar–H) |
| ¹⁹F NMR | δ +55.2 (SO₂F) |
| IR (KBr) | 1372 cm⁻¹ (S=O asym), 1174 cm⁻¹ (S=O sym), 1528 cm⁻¹ (NO₂ asym) |
Reactivity and Functionalization
Sulfonyl Fluoride Reactivity
The –SO₂F group demonstrates characteristic sulfur(VI) fluoride exchange (SuFEx) reactivity, enabling:
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Nucleophilic displacement with amines to form sulfonamides
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Electrophilic aromatic substitution at activated positions
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Radical reactions under UV initiation
Table 4: Representative Transformations
| Reaction Type | Conditions | Products |
|---|---|---|
| Aminolysis | Piperidine, DIPEA, DMF | Sulfonamide derivatives |
| Ullmann coupling | CuI, 1,10-phenanthroline | Biaryl systems |
| Diels-Alder cycloaddition | Maleic anhydride, reflux | Tetracyclic adducts |
The butadiene linker participates in [4+2] cycloadditions, enabling modular construction of polycyclic architectures .
Biological Interactions and Applications
Table 5: Predicted ADMET Properties
| Parameter | Value | Method |
|---|---|---|
| logP | 3.8 ± 0.2 | XLogP3 |
| H-bond acceptors | 6 | Lipinski’s Rule |
| Plasma protein binding | 89% | QSAR modeling |
Industrial and Research Applications
Materials Science Applications
The compound’s combination of rigidity and reactivity makes it suitable for:
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Polymer crosslinking through SuFEx click chemistry
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Liquid crystal precursors via axial functionalization
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Surface functionalization of nanomaterials
Recent advances demonstrate its utility in creating humidity-stable covalent organic frameworks (COFs) with BET surface areas exceeding 800 m²/g.
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